N-(2-(呋喃-3-基)-2-硫代吗啉基乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

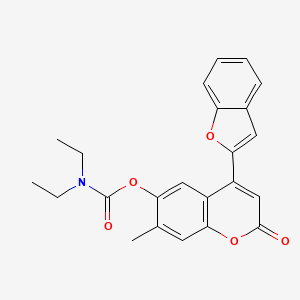

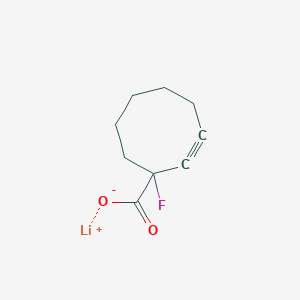

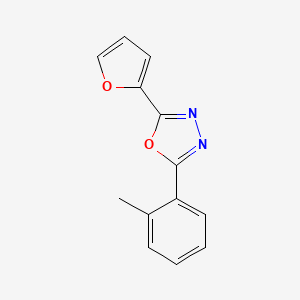

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H18N2O3S2 and its molecular weight is 290.4. The purity is usually 95%.

BenchChem offers high-quality N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

手性膦催化构筑:蒋、施、施(2008 年)的一项研究表明,手性多功能膦(包括与甲磺酰胺类似的化合物)可用作烯丙基取代反应中的高效催化剂,以提供 γ-丁烯内酯。这突出了甲磺酰胺衍生物在催化和有机合成中的潜力 (Ying Jiang, Yong‐Ling Shi, & M. Shi, 2008).

构象和自缔合:Sterkhova、Moskalik 和 Shainyan(2014 年)研究了类似化合物三氟-N-(3-甲酰环庚-2-烯-1-基)甲磺酰胺在溶液中的结构和自缔合。他们的工作表明,了解甲磺酰胺衍生物的分子结构和相互作用对于它们在化学和材料科学中的潜在应用至关重要 (I. Sterkhova, M. Y. Moskalik, & B. Shainyan, 2014).

呋喃基甲烷衍生物的高产合成:Shinde 和 Rode(2017 年)研究了一种使用 -SO3H 官能化离子液体的两相体系,用于从糠醛和呋喃中高产制备三(呋喃基)甲烷,展示了在绿色化学领域的重大应用 (Suhas Shinde & C. V. Rode, 2017).

金属介导的蛋氨酸氨肽酶抑制:黄等人(2006 年)发现喹啉基磺酰胺(与甲磺酰胺在结构上相似)是蛋氨酸氨肽酶的有效抑制剂,为这些化合物在生化和药物研究中的潜力提供了见解 (Min Huang, S. Xie, Ze-Qiang Ma, R. Hanzlik, & Q. Ye, 2006).

合成和晶体结构研究:孙等人(2021 年)合成了一种具有相似结构的化合物,并使用核磁共振、傅里叶变换红外光谱和 X 射线衍射等各种技术进行了结构分析。这项研究有助于我们了解此类化合物的结构性质 (Hong Sun, Liyuan Deng, Wei-Ji Hu, T. Liao, W. Liao, H. Chai, & Chunshen Zhao, 2021).

碳酸酐酶抑制剂:Gündüzalp 等人(2016 年)研究了呋喃磺酰肼对碳酸酐酶 I 的抑制活性,为甲磺酰胺衍生物的潜在药物应用提供了见解 (A. Gündüzalp, Gökhan Parlakgümüş, Demet Uzun, Ü. Özmen, N. Özbek, M. Sarı, & T. Tunç, 2016).

作用机制

Target of Action

The primary targets of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

The specific mode of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives are known to interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

The exact biochemical pathways affected by N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives are known to have a broad range of uses and wide variety of bio-based products .

Pharmacokinetics

The ADME properties of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The molecular and cellular effects of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives are known to have diverse biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S2/c1-18(14,15)12-8-11(10-2-5-16-9-10)13-3-6-17-7-4-13/h2,5,9,11-12H,3-4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYGSHSTHHZLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2636504.png)

![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)